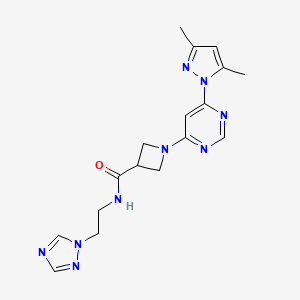

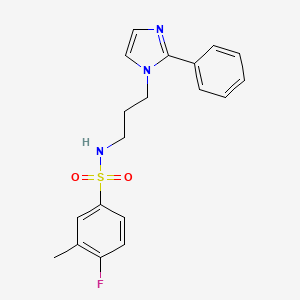

4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential biochemical applications. For instance, the paper titled "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase" discusses the synthesis of compounds with inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . Another study, "4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors," explores the synthesis of benzenesulfonamide derivatives as selective inhibitors for the COX-2 enzyme, which is significant in the treatment of inflammation and pain .

Molecular Structure Analysis

The investigation of crystal structures is crucial for understanding the molecular interactions and properties of benzenesulfonamides. The paper "Investigation of the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and N-(4-fluoro-benzoyl)-4-methylbenzenesulfonamide" provides insights into the packing patterns and intermolecular interactions of closely related compounds, which can influence their biological activity .

Chemical Reactions Analysis

Chemical reactions involving benzenesulfonamides can lead to unexpected products, as demonstrated in the study "4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid: unexpected synthesis, structure elucidation and antimicrobial activity." This paper describes an unexpected ring closure reaction resulting in a compound with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the introduction of a fluorine atom can significantly enhance the selectivity and potency of COX-2 inhibitors, as discussed in the paper on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides . Additionally, the modification of structural components to improve pharmacokinetic and toxicological profiles is covered in the study of a 5-lipoxygenase inhibitor .

Case Studies

The papers provided include case studies of benzenesulfonamides being used as enzyme inhibitors and antimicrobial agents. The high-affinity inhibitors of kynurenine 3-hydroxylase have been tested in vivo, showing increased kynurenic acid concentration in the hippocampal fluid of rats . Similarly, the COX-2 inhibitor JTE-522 has reached phase II clinical trials for various inflammatory conditions . The unexpected synthesis of a benzenesulfonamide with antimicrobial activity against Listeria monocytogenes and Escherichia coli showcases the potential for discovering new therapeutic agents .

Scientific Research Applications

Biochemical Evaluation and Inhibitory Activity

Benzenesulfonamides, including those with complex substituents, have been synthesized and evaluated for their biochemical properties, particularly as inhibitors of specific enzymes. For instance, sulfonamides have shown high-affinity inhibition towards enzymes like kynurenine 3-hydroxylase, which plays a role in the kynurenine pathway, relevant to neurological disorders (Röver et al., 1997). This suggests that derivatives like "4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide" could be explored for similar biochemical applications.

COX-2 Inhibition for Therapeutic Purposes

Substituted benzenesulfonamides have been investigated as selective inhibitors for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The introduction of fluorine atoms in these compounds has been shown to enhance selectivity and potency, leading to potential therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). This indicates that fluorinated derivatives such as the one could have implications in developing anti-inflammatory drugs.

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Compounds with high singlet oxygen quantum yield, a crucial parameter for PDT, have been synthesized and characterized for this purpose (Pişkin et al., 2020). The presence of fluorine and other substituents in "this compound" might influence its photophysical properties, making it a candidate for PDT research.

Anticancer and Antimicrobial Applications

Research on benzenesulfonamide derivatives has extended to their anticancer and antimicrobial activities. Compounds with specific substituents have demonstrated cytotoxic effects against tumor cells and inhibitory effects against carbonic anhydrase enzymes, suggesting potential as anticancer agents (Gul et al., 2016). This area of research may be relevant for "this compound," given the structural similarities.

Fluorometric Sensing and Imaging

Sulfonamide derivatives have been utilized in the development of fluorometric sensors for the detection of metal ions, such as mercury, indicating their utility in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018). The specific properties of "this compound" could be explored for similar sensing applications, especially considering the influence of fluorine on the electronic properties of the molecule.

properties

IUPAC Name |

4-fluoro-3-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-15-14-17(8-9-18(15)20)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIFVXSTDNDINT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)

![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2548062.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)

![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)

![ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2548069.png)

![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)

![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)